REACTION_SMILES
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[CH:21]([OH:22])([CH3:23])[CH3:24].[CH:8]([O:9][CH:13]([CH3:14])[CH3:15])([O:16][CH:17]([CH3:18])[CH3:19])[O:20][CH:10]([CH3:11])[CH3:12].[Na+:31].[O:1]=[C:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1.[OH2:25].[S:26]([O-:27])([OH:28])(=[O:29])=[O:30]>>[O:1]([C:2]1=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7]1)[CH:10]([CH3:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(OC(C)C)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])O
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Name
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Type
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product
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Smiles
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CC(C)OC1=CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |